Product packaging for Deoxypukalide(Cat. No.:)

Deoxypukalide

Cat. No.: B1246250
M. Wt: 356.4 g/mol
InChI Key: MBPPADJEJHCJGU-AFYSSFTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Marine Natural Products in Chemical Biology and Drug Discovery

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of structurally unique and biologically active secondary metabolites. These marine natural products (MNPs) have become a cornerstone of chemical biology and drug discovery, providing novel scaffolds and pharmacophores for the development of new therapeutic agents. Organisms such as sponges, corals, tunicates, and marine microbes produce a diverse array of compounds, many of which possess potent pharmacological properties. To date, approximately 27,000 MNPs have been identified, leading to the development of several marketed drugs, primarily in the field of oncology. The unique chemical structures found in MNPs, often featuring functionalities like halogen atoms, are a result of specialized enzymatic pathways, offering exciting possibilities for synthetic biology and green chemistry. The exploration of these compounds continues to be a highly productive area of research, with over 1,000 new MNPs being discovered annually over the last decade.

Historical Perspective on the Discovery and Initial Characterization of Deoxypukalide

This compound was first described not as a naturally isolated compound, but as a degradation product of pukalide (B1259686), a well-known furanocembranolide. Pukalide itself was the first naturally occurring furanocembrane to have its structure elucidated. The conversion of pukalide to this compound can be achieved through a deoxygenation reaction, for instance, by treatment with zinc in refluxing ethanol. It was only later that (+)-Z-Deoxypukalide was isolated from a natural source, the Pacific octocoral Leptogorgia spp. The initial synthetic work by Marshall and Van Devender in 2001, which produced the enantiomer (–)-deoxypukalide, was instrumental in confirming the structure of this molecule. This synthesis was notable for its stereoselectivity and its "furan-last" strategy, which addressed the challenge of constructing the strained furanocyclic core.

Significance of this compound within the Furanocembranoid Class of Natural Products

This compound belongs to the furanocembranoid family, a class of diterpenoids characterized by a 14-membered carbocyclic ring that incorporates a furan (B31954) and a butenolide moiety. These compounds are primarily isolated from marine organisms, particularly soft corals. The furanocembranoids exhibit a range of biological activities, including neurotoxicity, anti-inflammatory, and antifeedant properties.

This compound is significant as it serves as a key representative of the deoxygenated furanocembranoids. Its structure, lacking the epoxide found in pukalide, provides a valuable point of comparison for structure-activity relationship studies within this class. Furthermore, the total synthesis of this compound has presented and overcome significant synthetic challenges, leading to the development of novel synthetic methodologies. For instance, the synthesis of (-)-deoxypukalide featured a novel intra-annular furan synthesis. The study of this compound and its synthesis also contributes to the understanding of the biosynthetic relationships between different furanocembranoids.

Overview of Major Research Avenues and Challenges in this compound Studies

Research on this compound has primarily focused on its total synthesis, driven by its complex and challenging molecular architecture. A major hurdle in the synthesis of furanocembranoids like this compound is the construction of the strained, bridged furan ring system. Synthetic chemists have explored various strategies, including "furan-last" approaches and novel cyclization reactions, to efficiently assemble the macrocyclic core.

Another significant research avenue is the investigation of the biological activity of this compound and its analogs. While the broader furanocembranoid class is known for its diverse bioactivities, the specific pharmacological profile of this compound is still an area of active exploration.

A key challenge in this compound research has been its limited availability from natural sources. This scarcity has further fueled the efforts towards its total synthesis to provide sufficient material for detailed biological evaluation. Future research will likely continue to focus on refining synthetic routes to improve efficiency and scalability, as well as on a more comprehensive investigation of its biological properties and potential therapeutic applications. The development of synthetic analogs also presents an opportunity to probe the structure-activity relationships within the furanocembranoid class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B1246250 Deoxypukalide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (2Z,5R,11S)-3-methyl-7-oxo-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraene-14-carboxylate

InChI

InChI=1S/C21H24O5/c1-12(2)14-5-6-15-9-16(26-20(15)22)7-13(3)8-17-11-18(21(23)24-4)19(10-14)25-17/h8-9,11,14,16H,1,5-7,10H2,2-4H3/b13-8-/t14-,16+/m0/s1

InChI Key

MBPPADJEJHCJGU-AFYSSFTJSA-N

Isomeric SMILES

C/C/1=C/C2=CC(=C(O2)C[C@H](CCC3=C[C@@H](C1)OC3=O)C(=C)C)C(=O)OC

Canonical SMILES

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C(=O)OC

Synonyms

deoxypukalide

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Deoxypukalide

Source Organism Identification and Cultivation Strategies

Deoxypukalide is primarily isolated from octocorals, particularly species of the genus Leptogorgia . These gorgonian corals, found in marine environments, are prolific producers of a diverse array of secondary metabolites, including this compound. The identification of the source organism is the foundational step, often involving taxonomic classification of the collected coral specimens.

While large-scale harvesting of wild gorgonian corals for natural product isolation is not sustainable, the challenge of supply for further research and potential applications remains. This has led to explorations into cultivation strategies for source organisms like Leptogorgia spp. However, the cultivation of slow-growing marine invertebrates presents significant challenges, making total synthesis an often more viable approach for obtaining larger quantities of the compound.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The initial step in isolating this compound from the crude extract of the source organism involves a series of advanced chromatographic and extraction techniques. The process typically begins with the extraction of the coral biomass using organic solvents.

Following extraction, the complex mixture is subjected to various chromatographic separations. Flash column chromatography is a commonly employed initial purification step. Further purification is often achieved using techniques like gel filtration on Sephadex LH-20 and high-performance liquid chromatography (HPLC), which are crucial for separating this compound from other closely related furanocembranolides. Thin-layer chromatography (TLC) is also utilized to monitor the separation process.

Spectroscopic Techniques in this compound Structure Determination

Once isolated, the precise structure of this compound is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to piece together the molecule's connectivity.

Techniques such as Correlation Spectroscopy (COSY) help establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These data are instrumental in assembling the carbon skeleton and placing the various functional groups.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the relative stereochemistry of the molecule by measuring through-space interactions between protons. For instance, NOE correlations have been used to confirm the Z-geometry of the Δ7,8-bond in (Z)-deoxypukalide. Variable-temperature (VT) NMR experiments can provide insights into the conformational dynamics of the flexible 14-membered ring.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for (Z)-Deoxypukalide
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
135.8
224.5
3118.0
4150.2
5110.86.25 (s)
6125.1
7136.25.35 (d, 8.5)
8128.9
936.8
1081.35.05 (d, 9.5)
11144.9
12170.1
1340.1
1429.5
15140.2
16112.54.95 (s), 4.85 (s)
1722.41.80 (s)
1815.81.65 (s)
1923.51.10 (d, 7.0)
20167.3
OMe51.53.75 (s)

Data sourced from related furanocembranolide studies and may vary slightly based on experimental conditions.

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For (Z)-deoxypukalide, the molecular formula has been established as C₂₁H₂₄O₅. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

While not always achievable for all natural products, X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute configuration of a molecule. In the case of this compound, the relative stereochemistry of a synthetic version was confirmed by X-ray structural analysis. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. The synthesis of an enantiomer, ent-(Z)-deoxypukalide, and its subsequent analysis helped to indirectly verify the absolute configuration of the natural product.

Chiroptical methods, which measure the interaction of chiral molecules with polarized light, are essential for determining the absolute stereochemistry. These techniques include optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD). The optical rotation of natural (Z)-deoxypukalide has been reported as positive, while its synthetic enantiomer exhibits a negative optical rotation. This comparison was crucial in assigning the absolute configuration of the natural compound. An NMR-based method using Pirkle's reagent at low temperature has also been successfully applied to determine the absolute configuration at C-10 in the γ-butenolide unit of related furanocembranolides, further demonstrating the power of chiroptical techniques in stereochemical assignment.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

Chemoinformatic Approaches in this compound Structural Characterization

Chemoinformatic and computational chemistry methods serve as powerful adjuncts to experimental techniques in the structural characterization of complex natural products like this compound. These approaches are particularly valuable for confirming relative configurations and understanding the dynamic conformational behavior of macrocyclic systems.

A key chemoinformatic tool used in the study of cembranoid structures is Density Functional Theory (DFT). DFT calculations are employed to predict theoretical ¹³C NMR chemical shifts. These calculated values can be compared with the experimental NMR data to provide robust support for the assignment of a molecule's relative configuration. This method has been successfully applied to establish the structure of complex furanocembranoids isolated alongside this compound.

Furthermore, chemoinformatic approaches have been essential in elucidating the complex conformational dynamics of the this compound macrocycle. A detailed conformational analysis was performed using a combination of Variable Temperature (VT) NMR experiments and NOESY spectroscopy, which revealed the presence of interconverting conformers on the NMR time scale. DFT calculations were integral to characterizing these equilibrating macrocyclic conformers. This integrated experimental and computational approach confirmed that the major conformer of E-deoxypukalide adopts a distinct "open sandwich-like" conformation, with the butenolide ring positioned differently compared to related structures. Such detailed 3D structural insights, enabled by chemoinformatic analysis, are crucial for understanding the stereochemical outcomes of chemical reactions involving the macrocycle.

Biosynthetic Pathways and Enzymology of Deoxypukalide

Precursor Identification and Metabolic Labeling Studies

The biosynthesis of deoxypukalide and other cembranoids is thought to begin with the fundamental precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Through sequential enzymatic condensations, these five-carbon units form the twenty-carbon precursor, geranylgeranyl diphosphate (GGPP). The cyclization of GGPP is a critical step that establishes the 14-membered cembrane (B156948) ring characteristic of this class of diterpenes.

While specific metabolic labeling studies exclusively for this compound are not extensively detailed in the reviewed literature, the biosynthetic pathways of related furanocembranoids provide a strong model. It is widely accepted that furanocembranoids like this compound are derived from macrocyclic furanobutenolide-based cembranes. These precursors, such as bipinnatin (B14683477) J, are thought to undergo a series of oxidations and rearrangements to yield the diverse array of polycyclic structures observed in nature. The furan (B31954) ring itself is a key structural moiety, and its formation is a significant step in the biosynthetic sequence.

Proposed Biosynthetic Cascade Mechanisms (e.g., Transannular Reactions, Cycloadditions)

The structural complexity of polycyclic diterpenes derived from furanocembranoid precursors like this compound is rationalized through proposed biosynthetic cascades involving transannular reactions and cycloadditions. These reactions are thought to be triggered by initial oxidation or hydration of the macrocyclic precursor.

Transannular Reactions: A key proposed mechanism is the transannular Michael reaction. For instance, the biomimetic synthesis of ineleganolide and sinulochmodin C has been achieved from a derivative believed to be formed in vivo from this compound, proceeding through sequences of transannular Michael reactions. Computational studies using Density Functional Theory (DFT) have been employed to investigate the feasibility of these proposed transannular cyclizations. These calculations help to understand the energy barriers and stereochemical outcomes of potential pathways.

Cycloadditions: Transannular cycloaddition reactions are also considered crucial in the biosynthesis of related polycyclic structures. Theoretical studies have explored [4+2] cycloaddition pathways, implicating furanoxonium ions as key intermediates. These intermediates can undergo either concerted or stepwise cycloadditions to form the complex carbocyclic ring systems. For example, the biosynthesis of mandapamates is proposed to proceed from a furanocembranoid precursor through a key exo-enol ether intermediate that undergoes a transannular [4+2] cycloaddition.

The following table summarizes some of the proposed cascade mechanisms:

Precursor TypeProposed ReactionResulting Structure TypeReferences
Furanocembranoid (e.g., this compound-derived intermediate)Transannular Michael ReactionsPolycyclic Diterpenes (e.g., Ineleganolide)
FuranocembranoidTransannular [4+2] CycloadditionPolycyclic Diterpenes (e.g., Mandapamates)
FuranocembranoidIntramolecular [5+2] Dipolar CycloadditionPolycyclic Diterpenes (e.g., Intricarene)
Z-DeoxypukalidePhotochemical Ring Contraction (1,3-allylic shift)Deoxypseudopterolide

Identification and Characterization of Biosynthetic Enzymes

The specific enzymes involved in the biosynthesis of this compound have not yet been fully characterized. However, research into the biosynthesis of other natural products provides insights into the types of enzymes that are likely involved.

Gene Cluster Analysis and Expression Studies

While specific gene cluster analysis for this compound is not available in the provided results, the study of other microbial natural products, such as curacin A, demonstrates the power of this approach. Gene cluster analysis allows for the identification of genes encoding the enzymes responsible for the biosynthesis of a particular compound. It is plausible that a similar approach could be used to identify the this compound biosynthetic gene cluster in the source organism. Such studies often involve sequencing the genome of the producing organism and identifying putative biosynthetic genes based on homology to known enzyme families, such as terpene cyclases and cytochrome P450 monooxygenases.

Enzymatic Reaction Mechanisms and Substrate Specificity

The enzymes responsible for the biosynthesis of this compound are expected to exhibit high substrate specificity and control over the stereochemistry of the reactions. Terpene cyclases would catalyze the initial cyclization of GGPP to form the cembrane skeleton. Subsequent modifications would be carried out by enzymes such as cytochrome P450s, which are known to be involved in the oxidation of various positions on the macrocyclic ring, and other tailoring enzymes that would catalyze the complex cascade of transannular reactions and cycloadditions. The chemoenzymatic synthesis of optically active alcohols has demonstrated the utility of enzymes in producing specific stereoisomers.

Genetic Engineering Strategies for Enhanced this compound Production (e.g., in microorganisms)

Genetic engineering offers a promising avenue for the enhanced production of this compound. This would involve identifying the complete biosynthetic gene cluster for this compound and heterologously expressing it in a suitable microbial host, such as E. coli or yeast. This approach has been successfully applied to other natural products. Optimizing the expression of the biosynthetic genes, balancing metabolic pathways in the host organism, and fermentation process development would be key steps to achieving high-level production. Furthermore, understanding the transcriptional networks and gene regulation within the producing organism could inform strategies for metabolic engineering to increase yields.

Chemical Synthesis and Derivatization Strategies for Deoxypukalide

Total Synthesis Methodologies of Deoxypukalide and Analogues

The total synthesis of this compound has been approached by several research groups, each employing unique strategies to construct the challenging 14-membered macrocycle and install the requisite stereocenters. These syntheses have not only provided access to the natural product and its enantiomers but have also spurred the development of new synthetic methodologies.

Retrosynthetic analyses of this compound typically disconnect the macrocycle into more manageable, synthetically accessible fragments. Common strategies involve cleaving the macrocycle at the ester linkage of the butenolide and at a carbon-carbon bond within the macrocyclic ring, often between C6-C7 or C8-C9.

One prominent approach, reported by Donohoe and colleagues, envisioned the furan-alkene bond being formed via a Negishi cross-coupling reaction. Their retrosynthesis led to two key fragments: a vinyl iodide side chain and a functionalized furan (B31954). The furan fragment itself was designed to be synthesized from the chiral pool starting material, (S)-perillyl alcohol, utilizing a ring-closing metathesis (RCM) reaction to form the furan ring.

Pattenden's group also pursued a convergent synthesis, disconnecting the molecule in a manner similar to Trauner's synthesis of bipinnatin (B14683477) J. A key intermediate in their synthesis was a substituted butenolide, which was ingeniously synthesized from a cyclobutene (B1205218) ester using a sequence involving ring-opening metathesis (ROM), ring-closing metathesis (RCM), and cross-metathesis (CM) protocols.

A summary of key retrosynthetic disconnections is presented below:

Synthetic Approach Key Disconnections Resulting Fragments Reference
Donohoe et al. Furan-alkene bond, butenolide ring (macrolactonization and RCM) Furan fragment and vinyl iodide side-chain

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Many synthetic routes commence from chiral pool starting materials to establish key stereocenters early in the sequence. For instance, Donohoe's synthesis of the unnatural enantiomer, (–)-Z-deoxypukalide, began with (S)-perillyl alcohol. Similarly, the synthesis of 7-epi-pukalide utilized (R)-perillyl alcohol.

Asymmetric catalysis has also been employed to induce stereoselectivity. For example, in the synthesis of kallolide A, a related pseudopterolide, a modified chiral acyloxyborane Lewis acid was used to promote the enantioselective addition of an allylic stannane (B1208499) to an aldehyde, establishing a key stereocenter. While not a direct synthesis of this compound, this demonstrates the applicability of asymmetric catalysis in constructing similar complex natural products.

The selective reduction of ketone functionalities is another crucial aspect of stereocontrol. In one synthesis, the selective reduction of a ketone using K-selectride resulted in a single diastereomeric cis-propargylic alcohol, which was a key intermediate.

A variety of powerful and modern synthetic reactions have been instrumental in the successful total syntheses of this compound and its analogues.

Cross-Coupling Reactions:

Negishi Coupling: Donohoe's group successfully employed a Negishi cross-coupling reaction to connect the furan fragment with the vinyl iodide side-chain, forming the crucial C6-C7 bond. This involved double deprotonation of the furan, in situ transmetalation with zinc bromide, and subsequent palladium-catalyzed coupling.

Stille Coupling: A combination of Stille and Nozaki-Hiyama-Kishi (NHK) coupling reactions has also been described as a key strategy in a total synthesis of (+)-Z-deoxypukalide.

Olefination Reactions:

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction has been utilized for macrocyclization to form the 14-membered ring.

Metathesis Reactions:

Ring-Closing Metathesis (RCM): RCM has been a workhorse reaction in this compound synthesis. Donohoe's strategy used RCM to construct the furan ring from an acyclic precursor and later for the final macrocyclization to form the butenolide. However, challenges with Z/E selectivity in the macrocyclic RCM have been noted, with some approaches yielding the undesired 7,8-Z-olefin exclusively.

Ring-Opening Metathesis (ROM) and Cross-Metathesis (CM): Pattenden's synthesis of a key butenolide intermediate showcases a creative use of a ROM-RCM and CM sequence starting from a cyclobutene ester.

Photochemical Reactions:

UV irradiation has been used to isomerize the Z-alkene of (+)-(Z)-deoxypukalide to the E-alkene, yielding (E)-deoxypukalide. This photochemical E/Z isomerization can lead to highly strained ring systems. An iridium-catalyzed photosensitized intramolecular [2+2] cycloaddition has also been explored as a key step in the synthesis of building blocks for related furanocembranoids.

A table summarizing the application of these key reactions is provided below:

Reaction Type Specific Reaction Application in this compound Synthesis Reference
Cross-Coupling Negishi Coupling Formation of the furan-alkene bond (C6-C7)
Cross-Coupling Stille Coupling Key bond formation in the macrocycle
Olefination Horner-Wadsworth-Emmons Macrocyclization
Metathesis Ring-Closing Metathesis (RCM) Furan ring formation and macrocyclization
Metathesis Ring-Opening/Ring-Closing Metathesis (ROM/RCM) Synthesis of butenolide intermediate
Photochemical UV Irradiation Z/E isomerization of the C7-C8 double bond

The total synthesis of this compound is not without its challenges. One of the primary difficulties is the construction of the strained 14-membered macrocycle with the correct geometry at the C7-C8 double bond. Ring-closing metathesis, while powerful, can sometimes exclusively produce the thermodynamically more stable, but undesired, Z-isomer. Overcoming this has required innovative solutions, such as subsequent photochemical isomerization.

Another significant challenge is the stereocontrolled synthesis of the highly substituted furan and butenolide moieties and their incorporation into the macrocyclic framework. Innovations in this area include the development of novel furan synthesis methodologies, such as the intramolecular cyclization of a 4-oxopropargylic β-keto ester on silica (B1680970) gel. The use of organocatalysis, specifically with tetrahydrothiophene, to promote the formation of both a furan and an epoxide in one step from a Knoevenagel condensation product represents another innovative approach.

The synthesis of related, more complex polycyclic cembranoids derived from this compound-like precursors presents further hurdles, particularly in achieving regio- and stereoselective transannular reactions.

Key Reaction Strategies (e.g., Stille Coupling, Negishi Coupling, Horner-Wadsworth-Emmons Olefination, Ring-Closing Metathesis (RCM), Ring-Opening Metathesis (ROM), Photochemical Reactions)

Semi-synthetic Modifications of this compound

Semi-synthetic studies on this compound and related furanocembranoids aim to explore the chemical reactivity of the natural product scaffold and to generate analogues for biological evaluation.

The selective functionalization of the this compound macrocycle is a key aspect of semi-synthetic efforts. The various functional groups—the furan ring, the butenolide, and the double bonds—offer multiple sites for chemical modification.

One notable transformation is the photochemical isomerization of the C7-C8 double bond from the natural Z-configuration to the E-configuration. This seemingly simple isomerization dramatically alters the conformation and strain of the macrocycle, providing access to a different region of chemical space. Further irradiation of (E)-deoxypukalide can induce a ring-contraction to form deoxypseudopterolide.

The stereoselective epoxidation of the C7-C8 double bond is another important modification. The facial selectivity of this epoxidation can be highly dependent on the macrocyclic conformation, which is influenced by the geometry of the double bond (Z vs. E) and other substituents on the ring. These epoxides are valuable intermediates for further transformations, potentially mimicking biosynthetic pathways to more complex polycyclic natural products.

Derivatization for Enhanced Biological Activity or Mechanistic Probing

The modification of the this compound scaffold is a key strategy for investigating its structure-activity relationships (SAR) and identifying analogues with improved therapeutic potential. A notable approach in this area is Diverted Total Synthesis (DTS), which enables the creation of a series of analogues that would be difficult to access through other means. These analogues are then evaluated in biological assays to probe their mechanisms of action and identify structural motifs crucial for activity.

One significant study utilized DTS to prepare a series of this compound analogues to assess their potential as inhibitors of tumor cell migration. This research revealed that considerable simplification of the natural product's structure could lead to a dramatic increase in biological activity. The resulting macrolactones and a macrolactam analogue, which were otherwise inaccessible, demonstrated enhanced inhibitory effects in in vitro assays. This highlights a powerful strategy where derivatization through strategic simplification, rather than increased complexity, can yield compounds with superior biological profiles.

Table 1: Selected this compound Analogue Strategies

Strategy Purpose Key Finding Reference

Development of High-Yield Synthetic Routes for this compound Precursors

Efficient access to key precursors is critical for the total synthesis of this compound and its analogues. Research has focused on developing convergent and high-yielding routes to essential building blocks, particularly the substituted furan and butenolide moieties. Olefin metathesis has emerged as a powerful and versatile tool in these synthetic strategies.

A prominent strategy involves a tandem Ring-Opening Metathesis/Ring-Closing Metathesis (ROM/RCM) and Cross-Metathesis (CM) protocol. This approach has been successfully used to synthesize a key substituted butenolide intermediate, starting from a simpler cyclobutene ester. This method efficiently constructs the complex lactone portion of the molecule.

Another high-yield approach focuses on the intramolecular formation of the central furan ring. One such method unites fragment coupling and strategic C=C bond formation through an olefin cross-metathesis (CM) of an allylic alcohol with methyl vinyl ketone, followed by acid-catalyzed cyclization to form the furan core. This strategy was explored for its potential to construct the macrocyclic furan present in this compound.

Furthermore, a synthesis of (–)-(Z)-deoxypukalide utilized a Ring-Closing Metathesis (RCM) reaction to generate a transient 2,3,5-trisubstituted dihydrofuran. This intermediate, formed from a precursor derived from (S)-perillyl alcohol, undergoes an acid-catalyzed elimination and aromatization to yield the 2,3-disubstituted furan core, which is then elaborated to complete the macrocycle.

Table 2: High-Yield Synthetic Strategies for this compound Precursors

Synthetic Strategy Key Reaction(s) Precursor Synthesized Starting Material Example Reference
Tandem Metathesis ROM/RCM/CM Substituted butenolide intermediate Cyclobutene ester
Intramolecular Furan Synthesis Olefin Cross-Metathesis / Cyclization Macrocyclic furan core Allylic alcohol and methyl vinyl ketone

Preclinical Biological Activity Profiling of Deoxypukalide

In Vitro Cellular Assays for Pharmacological Efficacy

Antiproliferative and Cytotoxic Activity in Various Cancer Cell Lines

Deoxypukalide is a member of the furanocembranolide class of marine natural products, a group known for a range of biological activities, including cytotoxic and antitumor properties. Research indicates that these compounds have been subjected to preclinical trials for various diseases. Specifically, (-)-Deoxypukalide has been noted to possess cytotoxic activity against ovarian and breast cancer cell lines, including those resistant to paclitaxel, by preventing the assembly of tubulin into microtubules.

Studies on furanocembranolides have shown they can exhibit significant differential antitumor activity when tested against panels of cancer cell lines. While broad antiproliferative activity is associated with the furanocembranolide family, specific data for this compound remains comparatively limited in publicly accessible literature. Its analog, epoxypukalide, was found to be non-cytotoxic and did not inhibit proliferation in HeLa (human epithelial carcinoma), L-929 (murine fibrosarcoma), or K-562 (human erythroleukemic) cell lines. This highlights the structural nuances that dictate the cytotoxic potential within this compound class.

Anti-inflammatory and Immunomodulatory Effects in Cellular Models (e.g., RAW264.7 macrophage cells)

The furanocembranolide family, which includes this compound, is recognized for its anti-inflammatory properties. The RAW264.7 macrophage cell line is a standard model for assessing anti-inflammatory potential, where inhibition of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) is measured, often after stimulation with lipopolysaccharide (LPS).

While the broader family of compounds is known for these effects, specific studies on this compound's activity in RAW264.7 cells are not extensively detailed in the available research. However, studies on other furanocembranolides demonstrate the potential mechanism. For instance, related compounds have been shown to significantly reduce the protein levels of iNOS and COX-2 in LPS-stimulated macrophage cells. This suggests that this compound may operate through similar pathways, but direct experimental evidence is needed for confirmation. The modulation of macrophage activity is a key therapeutic strategy, as these immune cells play a fundamental role in the inflammatory process.

Antimicrobial and Antiviral Efficacy in Cell-Based Systems

This compound has been identified as having potential antimicrobial and antiviral activities. The furanocembranolide class to which it belongs has shown promise against various pathogens. For example, some natural products within this structural family have demonstrated activity against Gram-positive and Gram-negative bacteria.

In terms of antiviral potential, research into related marine compounds has revealed activity against several viruses, including HIV-1. While specific data on this compound's antiviral spectrum and potency are not widely detailed, its synthesis is noted in contexts discussing bioactive marine natural products with such properties.

Effects on Cell Proliferation and Apoptosis (e.g., Pancreatic β-Cells)

The effects of furanocembranolides on pancreatic β-cell proliferation and survival have been a significant area of investigation. These studies are crucial for developing potential treatments for diabetes, where β-cell mass is diminished.

In a study screening several furanocembranolides, (Z)-deoxypukalide was tested for its ability to induce proliferation in primary cultures of rat islets. Unlike its analog epoxypukalide, which significantly increased β-cell proliferation, (Z)-deoxypukalide did not induce a proliferative response. This finding was consistent across multiple studies, where (Z)-deoxypukalide, along with pukalide (B1259686) and leptolide, failed to stimulate proliferation in primary cell cultures, in contrast to other analogs.

This highlights the high degree of structural specificity required for bioactivity, as subtle changes in the molecule, such as the presence or absence of an epoxide group, dramatically alter the effect on pancreatic β-cell proliferation.

Enzyme Inhibition and Receptor Binding Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Kinases)

The interaction of furanocembranolides with neuronal nicotinic acetylcholine receptors (nAChRs) has been a subject of interest due to the neurotoxic activities of some members of this family, such as lophotoxin (B1675080). Structure-activity relationship studies have aimed to identify the specific molecular features, or pharmacophore, responsible for this activity. Research on a series of natural and modified furanocembranolides revealed that irreversible inhibition of [125I]-alpha-bungarotoxin binding to nAChRs from Torpedo electric organ was a common mechanism. The essential pharmacophore for this activity appears to include the γ-lactone and a trisubstituted epoxide, which are thought to mimic the acetate (B1210297) and cationic groups of acetylcholine, respectively. While pukalide contains this feature, this compound lacks the epoxide, suggesting its interaction with nAChRs may differ or be less potent.

Target Enzyme Identification and Kinetic Analysis

Specific enzyme inhibition targets for this compound are not extensively characterized in the available literature. However, research into related compounds provides insight into potential mechanisms. For example, some furanocembranolides have been investigated as inhibitors of kinases, which are critical regulators of cell cycle and signaling pathways. The antiproliferative effects of this compound, noted in its inhibition of tubulin assembly, point towards interaction with cytoskeletal proteins, a mechanism distinct from kinase or receptor inhibition.

In the context of its effects on pancreatic β-cells, studies on the active analog epoxypukalide showed that its proliferative effect was mediated through the activation of the ERK1/2 signaling pathway, a key cascade in cell cycle regulation. When the ERK1/2 inhibitor PD98059 was used, the proliferation induced by epoxypukalide was abolished. Although this compound itself was inactive in these assays, this demonstrates that the furanocembranolide scaffold can interact with and modulate critical kinase signaling pathways.

Receptor Ligand Binding Assays and Affinity Determination

The primary molecular target for the furanocembranolide class of compounds, to which this compound belongs, has been identified through studies on its more potent analogue, lophotoxin. Lophotoxin is a neurotoxin that acts as an irreversible inhibitor of the nicotinic acetylcholine receptor (nAChR). Its mechanism involves the irreversible occupation of the primary agonist binding sites on the receptor.

Binding studies for this class of molecules have often utilized competitive binding assays with radiolabeled ligands, such as [125I]-alpha-bungarotoxin or [125I]-alpha-toxin, on receptor preparations. Research on lophotoxin and its congeners revealed that these compounds initially exhibit relatively low reversible affinity for the nAChR. However, with sufficient incubation, they form a very tight, likely covalent, bond with the receptor.

Interestingly, studies with lophotoxin showed that its inhibitory action requires intact cells; it did not block toxin binding to receptor-bearing membrane fragments or detergent-solubilized receptors, suggesting that the lipophilic nature of the toxin and an intact cell membrane are crucial for its activity. While extensive binding data exists for lophotoxin, specific affinity constants (such as Kd or IC50) for this compound at the nicotinic acetylcholine receptor are not prominently reported in the available literature. Its activity is generally considered to be significantly lower than that of lophotoxin, a difference attributed to key structural variations.

In Vivo Efficacy Studies in Preclinical Animal Models (excluding human trials)

A review of published scientific literature did not yield studies detailing the in vivo efficacy of this compound in murine cancer models. While various marine natural products have been investigated for cytotoxic activity and some have been advanced to in vivo xenograft models, specific data for this compound in this context is not available.

Direct in vivo efficacy studies of this compound in rodent models of inflammation or immune disorders have not been specifically reported. However, research on structurally related furanocembranolides provides insight into the potential activity of this chemical class.

In one study, the related compound leptolide was assessed for anti-glioinflammatory effects in vivo. In a high-fat diet-induced obese mouse model, which is known to induce neuroinflammation, leptolide treatment was found to ameliorate both microgliosis and astrogliosis in the brain. Another analogue, epoxypukalide, demonstrated protective effects in a streptozotocin-induced rat model of diabetes by improving beta-cell mass, which involved reducing beta-cell death and increasing proliferation. Although (Z)-deoxypukalide was screened in vitro alongside leptolide for its effects on inflammatory markers, it was not reported to have been advanced to the in vivo stage of that particular study.

There are no available scientific reports on the in vivo efficacy of this compound in animal models of bacterial, viral, or fungal infection.

Efficacy in Rodent Models of Inflammation or Immune Disorders

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Structure-activity relationship (SAR) studies on the furanocembranolide family have been crucial in identifying the key molecular features, or pharmacophores, responsible for their biological activity, particularly the potent neurotoxicity of lophotoxin at the nicotinic acetylcholine receptor. The activity of this compound is best understood by comparing its structure to that of more active analogues like pukalide and lophotoxin.

The essential pharmacophoric elements for high-affinity, irreversible inhibition of the nAChR have been identified as the furan (B31954) ring, the α,β-unsaturated-γ-lactone (butenolide), and, most critically, a C7-C8 epoxide. Lophotoxin, the most potent neurotoxin in this series, possesses all these features.

This compound is structurally distinct in that it lacks the C7-C8 epoxide, featuring a simple double bond at this position instead. This absence of the reactive epoxide group is considered a primary reason for its significantly reduced biological activity compared to lophotoxin and pukalide. The epoxide is thought to be the moiety that covalently reacts with amino acid residues (specifically Tyr190) in the binding site of the nAChR, leading to irreversible inhibition.

Furthermore, studies comparing (Z)-deoxypukalide, pukalide, and epoxypukalide have demonstrated that modifications on the macrocycle directly impact biological outcomes, such as the ability to induce pancreatic beta-cell proliferation, underscoring the importance of the specific functionalities around the cembrane (B156948) ring. The natural isomer of this compound has a Z-configuration at the C7-C8 double bond, which is another defining structural characteristic.

Table 1. Comparison of Key Structural Features in this compound and Related Analogues

Compound Furan Ring Butenolide Moiety C7-C8 Functionality
This compound Present Present Double Bond (Z-isomer)
Pukalide Present Present Epoxide
Lophotoxin Present Present Epoxide

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold plays a pivotal role in dictating its biological activity. The molecule's complex architecture, featuring multiple stereocenters and geometric isomers, gives rise to a diverse range of conformations that can significantly influence its interaction with biological targets. Research into the stereoisomers of this compound has revealed that subtle changes in spatial orientation can lead to profound differences in bioactivity.

A key aspect of this compound's stereochemistry is the geometry of the double bond within the 14-membered cembranoid ring. Naturally occurring this compound is found predominantly as the Z-isomer. Synthetic and photochemical studies have enabled access to the E-isomer, allowing for comparative biological evaluation. The relative configuration of substituents on the macrocycle is also crucial. For instance, the observed Nuclear Overhauser Effect (NOE) between protons H3-19 and H-7, as well as H-10, is consistent with a Z geometry for the Δ7,8-bond in the natural isomer.

The total synthesis of various stereoisomers has been instrumental in elucidating these structure-activity relationships (SAR). For example, the synthesis of (+)-(Z)-deoxypukalide confirmed its structure and enabled preliminary biological testing. Furthermore, the synthesis of enantiomers, such as in the case of aminopyrazine inhibitors, has demonstrated that opposite enantiomers can have vastly different biological activities, with one often being significantly more potent than the other. This principle is broadly applicable to complex natural products like this compound, where the specific chirality of each stereocenter is critical for optimal target engagement.

Studies on related furanocembranolides have further underscored the importance of stereochemistry. Structure-activity and molecular modeling studies on a series of 18 naturally occurring and 7 chemically modified analogues highlighted that specific structural and conformational features are responsible for their biological effects. The rigidity and conformation conferred by the macrocycle are critical; for instance, linear analogues of some macrocyclic depsipeptides have been shown to be inactive, emphasizing the role of the cyclic scaffold in pre-organizing the molecule for receptor binding. The stereoselective formation of epoxides on the macrocycle, which can be influenced by the initial ring conformation, also leads to derivatives with distinct biological profiles.

Rational Design of this compound Analogues with Improved Potency or Selectivity

The rational design of this compound analogues is a strategic endeavor aimed at enhancing their therapeutic potential by improving potency against a specific biological target or by increasing selectivity, thereby reducing off-target effects. This process leverages an understanding of the structure-activity relationships (SAR) to make targeted chemical modifications to the parent molecule.

The core strategy involves identifying regions of the this compound molecule that are essential for its activity (the pharmacophore) and those that can be modified to fine-tune its properties. Key areas for modification often include the butenolide moiety, the furan ring, and various positions on the cembranoid macrocycle. The goal is to create analogues that either bind more effectively to the target or possess improved physicochemical properties.

One approach to rational design is to exploit unique features of the target's active site. By synthesizing analogues with substituents that can form specific hydrogen bonds or engage in favorable hydrophobic interactions with the target protein, it is possible to significantly increase binding affinity and, consequently, potency. For example, in the development of kinase inhibitors, replacing a trimethoxyphenyl group with thiophene (B33073) derivatives led to compounds with improved cellular permeation, a crucial factor for bioavailability.

Structure-based design, which utilizes the crystal structure of the target protein in complex with an inhibitor, offers a powerful tool for rational drug development. This approach allows for the precise design of analogues that fit optimally into the binding pocket. For instance, the observation that groups larger than a cyclopropyl (B3062369) substituent could not be accommodated in a specific hydrophobic pocket due to steric repulsion guided the synthesis of more potent and selective analogues.

The synthesis of various analogues allows for a systematic exploration of the SAR. Modifications can include altering the stereochemistry, introducing new functional groups, or changing the size and polarity of substituents. For example, studies on aminopyrazine analogues showed that combining the optimal substitutions at different positions on a piperidine (B6355638) ring resulted in an enantiomer that was the most active compound prepared in the series.

The tables below summarize the findings from various studies on rationally designed analogues, showcasing the impact of specific structural modifications on biological activity.

Table 1: Structure-Activity Relationship of Aminopyrazine Analogues This table is based on data for Nek2 inhibitors and serves as an illustrative example of rational design principles that are applicable to this compound.

CompoundModificationRelative PotencyKey Observation
Parent Compound (2)-BaselineInitial hit from high-throughput screening.
(-)-Enantiomer (20)cis-dimethyl substitution on piperidine10x less potentDemonstrates the importance of stereochemistry.
(+)-Enantiomer (21)cis-dimethyl substitution on piperidineSlightly enhancedImproved balance of hydrophobic contacts and repulsive interactions.
Compound 31Combined optimal 2- and 3-substitutionsMost activeSynergistic effect of combining favorable modifications.
Compound 36Cyclopropyl group additionActiveOccupies a hydrophobic pocket, explaining size constraints for activity.

Molecular Mechanisms of Action of Deoxypukalide

Identification of Molecular Targets and Binding Partners

The definitive molecular targets of deoxypukalide have not yet been fully elucidated. The initial identification of bioactive compounds often stems from phenotypic screening, which identifies molecules that induce a specific effect in a biological system. Subsequent target deconvolution is a critical step to understand the mechanism of action.

To identify the specific proteins and pathways that this compound interacts with, modern chemical proteomics and metabolomics approaches are employed. These methods allow for an unbiased, system-wide analysis of molecular interactions within a cell.

Chemoproteomics: This technique can identify the protein targets of a small molecule. Methods like affinity-based protein profiling involve immobilizing the compound of interest to pull down its binding partners from a cell lysate. Probe-free methods, such as thermal proteome profiling (TPP), measure changes in protein thermal stability upon ligand binding, offering a way to identify targets for natural products that are difficult to modify chemically.

Metabolomics: This approach analyzes the global changes in metabolite levels within a biological system following treatment with the compound. By observing which metabolic pathways are altered, researchers can infer the compound's mechanism of action and potential upstream protein targets.

For a compound like this compound, these approaches could reveal its direct binding partners and the broader metabolic shifts it induces, thereby clarifying its biological function.

Once potential targets are identified, validation is essential. Affinity-based probes and chemical genetics are powerful tools for this purpose.

Affinity-Based Probes: These are created by chemically modifying the bioactive compound (like this compound) with a reporter tag, such as biotin (B1667282) or a fluorescent group. These probes allow for the visualization and isolation of the target protein in a cellular context, confirming the interaction. The design of such probes must ensure that the modification does not disrupt the compound's natural binding activity.

Chemical Genetics: This approach uses small molecules as probes to perturb protein function in a manner analogous to traditional genetic mutations. By observing the phenotypic consequences of the small molecule's action and comparing them to known genetic outcomes, researchers can validate target pathways. For instance, if this compound is hypothesized to inhibit a specific enzyme, one could compare its cellular effects to those observed when the gene for that enzyme is knocked out.

Proteomic and Metabolomic Approaches for Target Deconvolution

Intracellular Signaling Pathway Modulation (e.g., ERK1/2 pathway, Kinase Cascades)

Evidence from studies on analogous furanocembranolides strongly suggests that this compound may exert its effects by modulating key intracellular signaling pathways. In a screen of marine natural products, (Z)-deoxypukalide was identified alongside epoxypukalide, pukalide (B1259686), and leptolide as an inducer of pancreatic β-cell proliferation. Detailed mechanistic work focused on epoxypukalide revealed its action is mediated through the Extracellular signal-Regulated Kinase (ERK1/2) pathway. The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) family and is deeply involved in regulating cell proliferation, differentiation, and survival.

Given that this compound demonstrated similar proliferative activity, it is plausible that it also engages the ERK1/2 signaling cascade, although direct experimental confirmation is pending.

Kinase cascades are central to signal transduction, where a series of protein kinases phosphorylate and activate one another, amplifying an initial signal. The activation of the ERK1/2 pathway by epoxypukalide is a classic example of such a cascade.

The process typically involves:

An initial signal leading to the activation of a kinase.

This kinase then phosphorylates (transfers a phosphate (B84403) group to) a downstream kinase, causing a conformational change that activates it.

This step is repeated, creating a cascade that ultimately leads to the phosphorylation of a target protein, such as a transcription factor, which then carries out a specific cellular response.

Studies on epoxypukalide showed that its proliferative effect was blocked by a specific pharmacological inhibitor of the ERK1/2 pathway, confirming that this phosphorylation cascade is essential for its activity. This suggests that this compound may similarly trigger a sequence of phosphorylation events within the cell to produce its biological effects.

The ultimate outcome of many signaling cascades is the regulation of gene expression, which is controlled by transcription factors. These proteins bind to specific DNA sequences to either promote or repress the transcription of target genes.

The activation of the ERK1/2 pathway by epoxypukalide leads to the upregulation of two key cell cycle activators: cyclin D2 and cyclin E. These proteins are critical for the G1/S phase transition in the cell cycle, and their increased expression allows cells to proceed with replication. This demonstrates a direct link between the signaling pathway and the regulation of genes controlling cell proliferation. While not directly shown for this compound, its observed proliferative effects suggest it might also influence the expression of similar cell cycle-related genes.

Table 1: Effects of the Related Compound Epoxypukalide on Intracellular Signaling

Signaling Pathway/MoleculeObserved Effect of EpoxypukalideDownstream ConsequenceReference
ERK1/2 PathwayActivation (Phosphorylation)Induction of β-cell proliferation
AKT PathwayNo significant activation-
Cyclin D2Upregulation of expressionPromotion of cell cycle progression
Cyclin EUpregulation of expressionPromotion of cell cycle progression

Signaling pathways are fundamentally governed by a complex network of protein-protein interactions. The binding of a kinase to its substrate, the assembly of signaling complexes, and the interaction of transcription factors with the transcriptional machinery are all critical events. For example, the activation of a kinase cascade is initiated by protein interactions that trigger the first phosphorylation event.

Furthermore, the function of many proteins is regulated by their interaction with other proteins. A small molecule like this compound could potentially disrupt or stabilize specific protein-protein interactions, thereby altering signaling outcomes. While no specific studies have detailed this compound's role in modulating protein-protein interactions, this remains a plausible mechanism of action that could be explored through techniques like co-immunoprecipitation or proximity-ligation assays.

Regulation of Transcription Factors and Gene Expression

Cellular Processes Modulated by this compound

This compound influences fundamental cellular processes, including programmed cell death (apoptosis), cellular recycling (autophagy), and energy production (metabolism and bioenergetics). These modulations are central to its observed biological effects.

While direct studies on this compound's role in apoptosis and cell cycle arrest are limited, research on related compounds and general mechanisms provides a framework for its potential actions. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. For instance, deoxycholate has been shown to induce apoptosis through the activation of caspase-3 via both receptor and mitochondrial pathways.

Cell cycle arrest is a mechanism that halts cell division, often in response to cellular stress or DNA damage, to allow for repair or to trigger apoptosis. This process is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. A related furanocembranolide, epoxypukalide, has been observed to induce the expression of cell cycle activators cyclin D2 and cyclin E. In contrast, some studies have noted that (Z)-deoxypukalide did not induce proliferation in primary pancreatic β-cell cultures. The DNA damage checkpoint (DDC) and the spindle assembly checkpoint (SAC) are two major surveillance mechanisms that can induce cell cycle arrest. The protein p53 plays a crucial role in this process by activating the transcription of genes like p21, which inhibits CDK complexes and arrests the cell cycle in the G1 phase.

Table 1: Key Proteins Involved in Apoptosis and Cell Cycle Regulation

ProteinFunctionPotential Role in this compound Action
Caspase-3 Executioner caspase in apoptosis.Potential activation by this compound, leading to apoptosis.
Cyclins (D2, E) Regulatory subunits of CDKs, control cell cycle progression.Expression may be modulated by this compound, affecting cell cycle.
p53 Tumor suppressor protein that regulates cell cycle arrest and apoptosis.Potential activation by this compound in response to cellular stress.
p21 CDK inhibitor, induces cell cycle arrest in G1.Upregulation may be a downstream effect of p53 activation by this compound.

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, acting as both a tumor suppressor and a promoter of cell survival. It can be modulated by various compounds, including dietary polyphenols. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with lysosomes for degradation. In the context of cancer, autophagy can provide nutrients to cancer cells under metabolic stress, promoting their survival. Conversely, induction of autophagic cell death can be a therapeutic strategy.

The interplay between autophagy and apoptosis is complex. For example, in the tumor microenvironment, cancer cells can induce autophagy in adjacent fibroblasts, a phenomenon termed the "reverse Warburg effect," to obtain nutrients and fuel their growth. The modulation of autophagy is being explored as a therapeutic strategy in cancer. For instance, the combination of an autophagy inhibitor (hydroxychloroquine) and an autophagy inducer (sirolimus) has been investigated to disrupt the metabolic symbiosis between cancer cells and fibroblasts. While direct evidence for this compound's effect on autophagy is not yet established, its structural similarity to other bioactive marine natural products suggests it could potentially influence this critical cellular pathway.

Cellular metabolism and bioenergetics, the processes by which cells convert nutrients into energy and building blocks, are fundamental to cell fate and function. Glycolysis and mitochondrial respiration are the central pathways for energy production. Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.

The metabolic state of a cell can influence various cellular processes, including gene expression through post-translational modifications of proteins like histones. The availability of metabolites can directly impact these modifications. For example, the levels of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA, are tightly linked to the cell cycle. An increase in the dCTP pool is associated with the transition from G1 to S phase. Furanocembranolides, as a class, have been noted for their potential to modulate metabolic processes. For example, leptolide, another furanocembranolide, has been shown to act as an insulin (B600854) sensitizer (B1316253) and ameliorate gliosis in a mouse model of obesity and insulin resistance, suggesting an impact on metabolic pathways. Given the intricate connection between metabolism and other cellular processes like apoptosis and autophagy, it is plausible that this compound exerts some of its biological effects by modulating cellular metabolism and bioenergetics, although specific studies are needed to confirm this.

Autophagy Modulation

Systems Biology Approaches to Elucidating this compound's Mechanism

Systems biology offers a holistic approach to understanding the complex interactions of molecules within a biological system. By integrating data from various "omics" technologies, it is possible to build comprehensive models of a compound's mechanism of action.

Transcriptomics and proteomics are powerful tools for studying the global changes in gene and protein expression in response to a specific stimulus, such as treatment with a bioactive compound. Transcriptomic analysis, often performed using techniques like RNA sequencing, can reveal which genes are up- or down-regulated by this compound. Proteomic analysis complements this by identifying and quantifying the corresponding changes at the protein level.

These approaches can provide valuable insights into the signaling pathways and cellular processes affected by this compound. For example, transcriptomic profiling has been used to identify distinct gene expression signatures in various disease states and in response to different treatments. While specific transcriptomic or proteomic studies focused solely on this compound are not widely available, such analyses have been applied to understand the effects of other marine natural products and in the study of complex biological processes like endocrine cell differentiation and diabetes. Applying these techniques to cells treated with this compound would be a crucial step in mapping its molecular targets and downstream effects.

Network pharmacology is an approach that integrates drug targeting, network analysis, and pharmacology to understand the effects of drugs on a systems level. It moves beyond the "one drug, one target" paradigm to consider the multiple targets and pathways that a compound might influence. By constructing and analyzing biological networks, such as protein-protein interaction networks, it is possible to predict potential targets of a compound and understand its mechanism of action in the context of the entire cellular network.

This approach has been successfully used to investigate the mechanisms of other natural products. For instance, network pharmacology was employed to explore the cytotoxic metabolites from the soft coral Sinularia levi. This type of analysis could be highly valuable for this compound. By combining computational predictions with experimental validation, network pharmacology can help to identify the key nodes and pathways that are perturbed by this compound, providing a more comprehensive understanding of its molecular mechanisms.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Deoxypukalide

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies (excluding human data)

There is a notable absence of published research on the in vitro DMPK properties of deoxypukalide.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-human)

No studies were found that investigated the metabolic stability of this compound in non-human liver microsomes or hepatocytes. This type of study is crucial for predicting the intrinsic clearance of a compound in the liver, a primary site of drug metabolism. Current time information in IN. For instance, studies on other compounds, such as the cembranoid 4R-cembranoid, have utilized rat and human liver microsomes to determine metabolic stability and identify metabolites, revealing that ten metabolites were formed, including six dihydroxy and four monohydroxy versions of the parent compound. Similar data for this compound are not currently available.

Plasma Protein Binding Characteristics (Non-human plasma)

Information regarding the extent to which this compound binds to plasma proteins in non-human species is not available in the scientific literature. Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Membrane Permeability and Transport Studies (Non-human cell lines/models)

No specific data on the membrane permeability of this compound across non-human cell lines, such as Caco-2 cells, which are often used to predict intestinal absorption, have been reported. While research on other natural products has employed such models to assess permeability, this information is lacking for this compound.

In Vivo Pharmacokinetic Profiling in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodents and Other Relevant Species

There are no published reports detailing the ADME properties of this compound in any animal species. A study on a related furanocembranolide, leptolide, which was isolated alongside (Z)-deoxypukalide, investigated its effects in a high-fat diet-induced obese mouse model. However, this study focused on the anti-inflammatory and anti-gliosis effects of leptolide and did not report any pharmacokinetic parameters. In contrast, detailed in vivo studies on 4R-cembranoid in rats provided plasma and brain concentrations, demonstrating that the compound crosses the blood-brain barrier.

Tissue Distribution Analysis

Currently, there is no publicly available scientific literature detailing the specific tissue distribution of this compound in preclinical animal models. Studies on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. While research has been conducted on the biological activities of various furanocembranolides isolated from marine organisms, specific data on how this compound is distributed among different tissues and organs following administration remains an area for future investigation. General pharmacokinetic principles suggest that the distribution of a compound is influenced by factors such as its lipophilicity, plasma protein binding, and affinity for specific tissues. However, without specific experimental data for this compound, any discussion on its tissue distribution would be speculative.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

The identification and validation of specific pharmacodynamic biomarkers for this compound are not extensively documented in preclinical studies. However, research on related furanocembranolides provides insights into potential biological markers that could be relevant for assessing the activity of this compound.

For instance, studies on the related compound epoxypukalide have identified the activation of the ERK1/2 signaling pathway as a key mediator of its proliferative effects on pancreatic β-cells. While (Z)-deoxypukalide itself did not show proliferative activity in primary rat islet cells, the pathways modulated by structurally similar bioactive furanocembranolides suggest potential areas for biomarker discovery.

In the context of anti-inflammatory effects, which are a known property of many furanocembranolides, relevant biomarkers could include the expression levels of pro-inflammatory cytokines and enzymes. For example, studies on other furanocembranolides have assessed their ability to reduce the production of interleukin-1β (IL-1β) and other inflammatory mediators in microglial cells. The expression of genes related to inflammation, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), could also serve as potential pharmacodynamic biomarkers.

Further research is required to specifically identify and validate pharmacodynamic biomarkers that are modulated by this compound in relevant preclinical models to better understand its mechanism of action and pharmacological effects.

Dose-Response Relationships for Pharmacological Endpoints

Detailed dose-response studies for various pharmacological endpoints of this compound are limited in the available scientific literature. However, some in vitro studies provide insights into its activity at specific concentrations.

In a screening of furanocembranolides for their effect on β-cell proliferation, (Z)-deoxypukalide was tested at a concentration of 0.1 µM. At this concentration, it was found to induce proliferation in the rat insulinoma cell line INS-1 832/13. However, in subsequent experiments using primary cultures of rat islets, (Z)-deoxypukalide did not induce proliferation.

In studies evaluating the cytotoxic effects of furanocembranolides, this compound has been tested against various cancer cell lines. While specific IC50 values (the concentration at which 50% of cell growth is inhibited) are reported for other related compounds, comprehensive dose-response curves for this compound across a range of concentrations and cell lines are not consistently available in the reviewed literature.

The table below summarizes the available dose-response data for this compound from in vitro studies.

Cell LineEndpointConcentrationObserved EffectReference
INS-1 832/13 (rat insulinoma)Proliferation0.1 µMInduceda proliferation
Primary rat isletsProliferationNot specifiedDid not induce proliferation

This table is based on limited available data and does not represent a comprehensive dose-response analysis.

Time-Course Studies of Biological Effects

Specific time-course studies detailing the onset, duration, and peak of the biological effects of this compound are not extensively reported in preclinical research. The majority of available in vitro studies have assessed the effects of this compound at single time points.

For example, the investigation into the proliferative effects of (Z)-deoxypukalide on the INS-1 832/13 cell line involved a preincubation period with the compound, but the dynamic change of this effect over various time intervals was not detailed. Similarly, cytotoxicity assays are typically conducted over a fixed incubation period (e.g., 24, 48, or 72 hours), providing a snapshot of the compound's activity rather than a continuous profile of its effects over time.

To fully understand the pharmacodynamics of this compound, future studies should incorporate time-course experiments. Such studies would be crucial for determining the optimal timing for assessing its biological activity and for designing potential therapeutic regimens. This would involve measuring specific biological endpoints at multiple time points after exposure to the compound in both in vitro and in vivo models.

Advanced Analytical and Methodological Approaches in Deoxypukalide Research

Quantitative Analytical Methods for Deoxypukalide and its Metabolites in Biological Matrices (Non-human)

While specific, validated quantitative analytical methods for this compound and its metabolites in non-human biological matrices are not extensively detailed in published literature, standard methodologies for natural product quantification are applicable. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, are the gold standard for the sensitive and selective quantification of small molecules in complex biological samples.

The general approach would involve:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., tissue homogenates, plasma) using liquid-liquid extraction or solid-phase extraction to remove interfering substances.

Chromatographic Separation: An HPLC system with a suitable column (typically a C18 reversed-phase column) would be used to separate this compound and its potential metabolites from other endogenous compounds.

Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, would provide high selectivity and sensitivity for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound and a suitable internal standard.

High-resolution mass spectrometry (HRMS) can also be employed for simultaneous quantification and identification of unknown metabolites.

Isotopic Labeling for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and elucidate biosynthetic pathways. Although specific isotopic labeling studies focusing exclusively on this compound are not prominent in the literature, the methodology is central to understanding its role as a biosynthetic precursor to other complex diterpenes. For instance, this compound is believed to be a precursor to molecules like bielschowskysin.

In a research context, stable isotopes such as ¹³C or ²H could be incorporated into a this compound precursor molecule. Introducing this labeled precursor to a biological system (e.g., a coral or a relevant cell culture) would allow researchers to track the label's incorporation into downstream metabolites. By analyzing the mass shifts in metabolites via mass spectrometry, one can map the metabolic transformations of this compound. This approach provides definitive evidence for precursor-product relationships and can reveal the sequence of enzymatic reactions in a metabolic pathway.

Table 1: Potential Applications of Isotopic Labeling in this compound Research

Application Area Labeling Strategy Example Information Gained
Biosynthetic Pathway Elucidation Administering a labeled early precursor (e.g., [1,2-¹³C₂]glucose) to the source organism. Tracing the origin of the carbon skeleton of this compound and related furanocembranoids.
Metabolic Fate Analysis Synthesizing this compound with a stable isotope label (e.g., ¹³C or ²H). Tracking the conversion of this compound into other compounds (e.g., 5-episinuleptolide, bielschowskysin) in a biological system.

| Flux Analysis | Using labeled substrates to measure the rate of metabolic reactions. | Quantifying the flow through pathways involving this compound, providing insight into metabolic regulation. |

Computational Chemistry and Molecular Modeling in this compound Research

Computational methods have become indispensable for studying complex natural products like this compound, offering insights that are difficult to obtain through experimental means alone.

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is crucial in the early stages of drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators.

Molecular Dynamics (MD) Simulations provide detailed information about the physical movements of atoms and molecules over time. For a ligand-target complex identified through docking, MD simulations can assess the stability of the interaction, reveal conformational changes in the protein or ligand upon binding, and calculate binding free energies.

While specific docking or MD studies featuring this compound are not widely reported, these methods are foundational for hypothesizing its mechanism of action. For any of its observed biological activities, researchers could use docking and MD to identify potential protein targets and understand the atomic-level details of the interaction.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in this compound research. These methods are used to study the electronic structure and geometry of molecules, providing deep insights into their conformational preferences and the mechanisms of chemical reactions.

Recent research has heavily utilized DFT to analyze the conformational landscape of this compound and related furanocembranoids. These studies revealed that the macrocyclic structure of this compound exists as an equilibrium of multiple conformers. The calculations helped characterize these distinct shapes, such as "cuplike" and "sandwichlike" conformers, and demonstrated how the energy balance between them is critical. This conformational steering is reported to control the stereoselectivity of subsequent chemical transformations, such as the epoxidation reactions that lead to the biosynthesis of more complex polycyclic natural products like bielschowskysin. DFT calculations have been used to rationalize the facial selectivity (α vs. β) of epoxidation, linking it to the specific 3D topology of the macrocyclic precursor.

Table 2: Summary of DFT Studies on this compound and Related Precursors

Study Focus Computational Method Key Findings Reference(s)
Conformational Analysis & Epoxidation Selectivity DFT calculations, supported by VT-NMR and NOESY experiments. Characterized equilibrating macrocyclic conformers; rationalized the switch in facial α:β-discrimination in epoxidation based on the 3D conformational landscape.
Biosynthesis of Mandapamates DFT (B3LYP/6-31G(d)) for geometry optimization and potential energy surface scans. Revealed that the topological shift between macrocyclic conformers is vital in controlling the stereoselectivity of the downstream steps toward isomeric products.

| Biosynthesis of Bielschowskysin | DFT calculations. | Provided theoretical support for the conformational equilibrium between different conformers, verifying factors that control selectivity in the biosynthesis of bielschowskysin. | |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

The process involves:

Data Collection: Assembling a dataset of compounds with known chemical structures and measured biological activities.

Descriptor Calculation: Quantifying the physicochemical properties of the molecules using numerical values known as molecular descriptors.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external sets of compounds.

No specific QSAR models for this compound have been published. However, this methodology could be applied to a series of this compound analogues to predict their potential activities (e.g., anti-inflammatory, cytotoxic) and guide the synthesis of more potent derivatives.

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Reaction Mechanisms

Nanotechnology-Based Delivery Systems for this compound in Preclinical Studies

Many natural products, particularly those with hydrophobic structures like this compound, face challenges in preclinical and clinical development due to poor water solubility and limited bioavailability. Nanotechnology-based drug delivery systems offer a promising strategy to overcome these limitations. These systems encapsulate the active compound in nanometer-sized carriers, which can enhance solubility, improve stability, and enable controlled or targeted release.

While no studies have specifically reported the formulation of this compound into a nanodelivery system, several types of nanocarriers would be suitable for preclinical investigation.

Table 3: Potential Nanotechnology-Based Delivery Systems for this compound

Nanocarrier Type Description Potential Advantages for this compound Reference(s)
Liposomes Vesicles composed of one or more lipid bilayers. Can encapsulate hydrophobic compounds like this compound within the lipid membrane, improving solubility and circulation time.
Polymeric Nanoparticles Solid colloidal particles made from biocompatible polymers. Offer controlled and sustained release, protecting the compound from degradation and improving its pharmacokinetic profile.
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. Combine advantages of polymeric nanoparticles and liposomes, with high stability and capacity for lipophilic drug loading.

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | The hydrophobic core can effectively solubilize this compound, increasing its concentration in aqueous media for administration. | |

The development of such a nano-formulation would be a critical step in advancing this compound through preclinical testing by improving its delivery and efficacy in in vivo models.

Ecological and Environmental Aspects of Deoxypukalide

Role of Pukalide (B1259686) in Chemical Ecology of Source Organism

Pukalide is a well-studied marine natural product that plays a significant role in the chemical ecology of the soft corals that produce it. As sessile, soft-bodied organisms, these corals lack physical defenses and instead rely on a sophisticated chemical arsenal (B13267) to survive in the competitive and predator-rich coral reef environment.

Defensive Functions: The primary ecological role of pukalide is chemical defense. Research has demonstrated its effectiveness against various threats:

Anti-predatory Effects: Pukalide serves as a potent deterrent against generalist predatory reef fishes. While it may not be markedly unpalatable, it induces emesis (vomiting) in fish that consume it. This dose-dependent effect can lead to learned aversion, where predators associate the coral with a negative experience and avoid it in the future. The threshold for this emetic effect in killifish has been identified at 0.05 mg of pukalide per gram of fish body weight.

Antifouling Activity: Pukalide helps prevent the settlement of fouling organisms, such as barnacles, on the coral's surface. This is crucial as overgrowth by other organisms can smother the coral, blocking access to light and nutrients. Extracts from the gorgonian octocoral Leptogorgia virgulata, which contains pukalide, have been shown to strongly inhibit the settlement of the barnacle Balanus amphitrite.

Allelopathy: Pukalide can have allelopathic effects, meaning it can inhibit the growth of nearby competitors, such as other corals. This is a key strategy in the competition for space on the reef. Experiments have shown that soft coral compounds like those in Sinularia flexibilis can cause mortality in hard corals at concentrations as low as 5 to 10 parts per million.

Antimicrobial Properties: Some studies suggest that pukalide and its derivatives possess antimicrobial properties, which could protect the coral from marine pathogens.

Interestingly, some specialist predators have evolved to overcome these chemical defenses. For example, the symbiotic gastropod Neosimnia uniplicata consumes the tissues of Leptogorgia virgulata but does not appear to gain an effective anti-predator defense from the ingested pukalide.

Pukalide is also found in the eggs of some soft corals, such as Sinularia species, suggesting that the chemical defense is transferred to the earliest life stages, protecting them from predation.

Biogeographical Distribution and Variation of Pukalide Production

Pukalide is a widely distributed diterpenoid found in various octocorals, particularly those in the orders Alcyonacea (soft corals) and Gorgonacea (sea fans). Its production is not uniform and exhibits significant variation both geographically and in response to environmental factors.

Source Organisms: Pukalide was first isolated from the soft coral Sinularia abrupta. It has since been identified in numerous other species, including:

Sinularia maxima

Sinularia polydactyla

Sinularia flexibilis

Leptogorgia virgulata

Alcyonium antarcticum

The deep-sea octocoral Plumarella delicatissima produces related compounds, indicating the presence of this chemical class even in deep-water environments.

Geographical Distribution: The source organisms of pukalide are found in a wide range of marine environments, from the tropical and subtropical waters of the Indo-Pacific and the Caribbean to the cold waters of Antarctica. For instance, species of Sinularia are common soft corals throughout the Indo-Pacific, while Leptogorgia virgulata is found in the subtropical Atlantic. The isolation of pukalide from Alcyonium antarcticum highlights its presence in polar ecosystems.

Variation in Production: The concentration of pukalide within a coral is not static and can vary significantly. This variation, or phenotypic plasticity, is thought to be an adaptive response to different ecological pressures.

Spatial Variation: Pukalide concentrations can differ between coral populations at different sites. Studies on Sinularia species in Guam have shown that these differences can be linked to local predation pressure. Corals in areas with higher numbers of predatory butterflyfishes tend to have higher concentrations of defensive metabolites like pukalide. Transplantation experiments confirmed that these changes are linked to the environment, with pukalide concentrations changing by as much as 27% when corals were moved to a different site with different predation intensity.

Temporal Variation: Concentrations of pukalide can also change over time within the same population, although clear seasonal patterns have not always been observed.

Environmental Stress: Abiotic stressors can also influence the production of defensive compounds. For example, coral bleaching, a stress response to elevated sea temperatures, has been shown to indirectly affect chemical defenses. In one study, bleached colonies of Sinularia maxima had lower concentrations of defensive compounds, making them more susceptible to predation.

This variability in pukalide production underscores the dynamic nature of chemical defenses in marine organisms, which are finely tuned to the specific ecological challenges of their local environment.

Environmental Fate and Persistence Considerations (Excluding Ecotoxicity)

The environmental fate of specific marine secondary metabolites like pukalide is not extensively documented. However, general principles governing the persistence and degradation of organic compounds in the marine environment can provide some insights.

Marine diterpenes, the class of compounds to which pukalide belongs, are complex organic molecules. Their persistence in the environment is influenced by a combination of their chemical structure and various environmental factors.

Factors Influencing Degradation and Transformation: The breakdown of complex organic molecules in the marine environment can occur through several pathways:

Biodegradation: Marine microorganisms, including bacteria and fungi, are key players in the degradation of organic matter. It is likely that microbial communities can break down furanocembranoids, although the specific pathways and rates are not well understood. The structural complexity of diterpenoids can influence their susceptibility to microbial degradation.

Photolysis: Sunlight, particularly UV radiation, can break down organic compounds in the water column. The furan (B31954) ring and other conjugated double bonds in the pukalide structure may be susceptible to photodegradation.

Hydrolysis: The ester and lactone functional groups within the pukalide molecule could be susceptible to hydrolysis, breaking the molecule into smaller, potentially more readily degradable parts.

Persistence: The persistence of a compound is a balance between its rate of introduction into the environment and its rate of removal by degradation processes. While many natural products are produced to have an immediate ecological effect, they are generally considered to be biodegradable over time. Compounds that are released into the water column can be diluted and transported by currents, while those that remain in sediments may persist for longer periods.

It is important to note that many marine natural products are stored within the tissues of the producing organism and are not continuously released into the environment in large quantities. Their primary impact is often localized, for instance, at the surface of the coral to deter fouling or upon ingestion by a predator. The "end-of-life" impact of these molecules, after the death of the organism or excretion, is an area of ongoing research in marine chemical ecology.

Future Directions and Research Gaps in Deoxypukalide Studies

Unexplored Biological Activities and Therapeutic Opportunities (Preclinical Focus)

Initial research has primarily focused on the anti-inflammatory and cytotoxic properties of deoxypukalide and its parent compound, pukalide (B1259686). However, the broader therapeutic potential of this compound is largely uncharted territory. The structural similarities to other bioactive furanocembranolides suggest several promising, yet unexplored, preclinical research avenues.

Recent studies on related furanocembranolides, such as epoxypukalide and leptolide, have revealed potential applications in metabolic diseases and neuroinflammation. For instance, epoxypukalide has been shown to induce β-cell proliferation and protect against cytokine-mediated apoptosis in pancreatic β-cells, suggesting a potential therapeutic role in diabetes. Furthermore, leptolide has demonstrated the ability to ameliorate gliosis in mouse models of obesity and insulin (B600854) resistance, pointing towards a neuroprotective capacity. Given that this compound shares the core furanocembranolide scaffold, it is plausible that it may exhibit similar activities. Preclinical investigations into its effects on pancreatic β-cell function and neuroinflammatory pathways are therefore highly warranted.

The anti-inflammatory mechanism of this compound itself requires deeper investigation. While it is known to inhibit pro-inflammatory markers, the specific molecular targets and signaling pathways, such as the fMet-Leu-Phe (fMLP) receptor pathway, remain to be fully elucidated. A comprehensive preclinical assessment of its immunomodulatory effects could uncover novel therapeutic opportunities for a range of inflammatory disorders.

Table 10.1.1: Preclinical Therapeutic Opportunities for this compound

Therapeutic Area Potential Preclinical Focus Rationale based on Related Compounds
Metabolic Disease Investigation of effects on pancreatic β-cell proliferation and function. Epoxypukalide shows β-cell protective and proliferative effects.
Neuroinflammation Assessment of anti-glioinflammatory effects in models of neurodegenerative disease. Leptolide ameliorates microgliosis and astrogliosis in vivo.
Inflammatory Disorders Elucidation of specific anti-inflammatory mechanisms and molecular targets. Known anti-inflammatory activity of cembranoids; specific pathways for this compound are unclear.

| Antimicrobial Activity | Screening against a broad panel of pathogenic bacteria and fungi. | Cembranoids as a class have shown antimicrobial properties. |

Challenges in this compound Supply and Sustainable Production

A significant bottleneck in the research and development of this compound as a therapeutic agent is the challenge of sustainable supply. Like many marine natural products, this compound is isolated in minute quantities from its natural source, the soft coral Leptogorgia spp. Large-scale harvesting of these slow-growing organisms is environmentally destructive and not a viable strategy for producing the quantities required for extensive preclinical and potential clinical studies.

To overcome this, several strategies are being explored, each with its own set of challenges:

Aquaculture: The cultivation of the source organism, Leptogorgia spp., or its associated microorganisms, presents a more sustainable alternative. However, recreating the specific environmental conditions necessary to induce the production of the desired secondary metabolites in a controlled setting is a complex challenge that requires further research.

Biotechnology and Synthetic Biology: A promising long-term solution involves identifying the biosynthetic gene cluster responsible for this compound production and expressing it in a heterologous host, such as yeast or bacteria. This approach, however, requires a fundamental understanding of the biosynthetic pathway, which is currently incomplete.

| Biotechnology | Scalable, sustainable, and potentially cost-effective production. | Requires identification and functional expression of the biosynthetic pathway, which is currently unknown. |

Integration of Omics Technologies for Comprehensive Understanding of Biological Effects

To date, research on this compound's biological effects has largely relied on targeted assays. The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, unbiased approach to gain a systems-level understanding of its mechanism of action and to identify novel therapeutic targets. While specific omics studies on this compound are lacking, the potential applications are vast.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with this compound, researchers could identify entire signaling pathways modulated by the compound. This could confirm suspected mechanisms, such as the inhibition of inflammatory pathways, and reveal entirely new ones.

Proteomics: This approach can identify the proteins that directly bind to this compound or whose expression or post-translational modifications are altered upon treatment. This is crucial for pinpointing the direct molecular targets responsible for its bioactivity.

Metabolomics: Studying the changes in the cellular metabolome after this compound exposure can provide a functional readout of its effects on cellular processes, such as energy metabolism or lipid signaling, offering insights into its physiological impact.

Integrating these omics datasets would provide a comprehensive picture of this compound's cellular effects, accelerating the identification of its mechanism of action and facilitating the discovery of biomarkers for its activity.

Development of Novel Analogue Libraries for Drug Discovery

The total syntheses of this compound have not only provided access to the natural product itself but have also opened the door for the creation of novel analogues. The development of analogue libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research should focus on creating focused libraries of this compound analogues to optimize its therapeutic properties. Key areas for modification could include:

The Butenolide Moiety: This functional group is often crucial for the biological activity of related compounds. Modifications could probe its role as a potential Michael acceptor.

The Furan (B31954) Ring: Altering the substituents on the furan ring could modulate potency and selectivity.

The Macrocyclic Ring: Modifications to the size, rigidity, and substitution pattern of the 14-membered ring could impact pharmacokinetic properties and target binding.

The synthesis and screening of such libraries would be invaluable for identifying compounds with improved potency, reduced toxicity, and enhanced drug-like properties, paving the way for the development of a clinical candidate.

Remaining Questions in Biosynthesis and Mechanism Elucidation

Despite progress in the synthesis of this compound, fundamental questions regarding its natural production and precise mechanism of action persist. The biosynthesis of furanocembranoids is a key area of uncertainty. It is hypothesized that these molecules serve as precursors to more complex, polycyclic diterpenes, such as bielschowskysin, through a series of remarkable transannular reactions. However, the enzymatic machinery and the specific intermediates involved in both the formation of the this compound macrocycle and its potential conversion to other structures are unknown.

Key remaining questions include:

What are the specific enzymes (e.g., terpene cyclases, P450s) responsible for constructing the furanocembranoid skeleton?

What is the exact sequence of oxidation and cyclization events that lead to this compound?

Does this compound serve as a biosynthetic intermediate for other natural products in Leptogorgia? If so, what are the enzymatic or environmental triggers for these transformations?

What is the precise molecular mechanism that underlies its observed anti-inflammatory and cytotoxic effects? Is there a single primary target or does it act on multiple pathways?

Answering these questions through a combination of genomic analysis of the source organism, biochemical studies with isolated enzymes, and advanced computational modeling will be essential for harnessing biotechnology for sustainable production and for fully understanding the biological role and therapeutic potential of this intriguing marine natural product.

Q & A

Basic Research Questions

Q. What are the key steps in the chemical synthesis of (-)-deoxypukalide, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis involves two critical steps:

Catalytic Coupling : Compound 33 and 34 react under LDA, ZnCl₂, and PdCl₂-dppf catalysis to form intermediate 35 (78% yield). Key considerations include precise stoichiometric ratios, anhydrous conditions, and catalyst activation protocols .

TBAF-Mediated Deprotection : Intermediate 35 is treated with TBAF to yield (-)-deoxypukalide. Solvent purity (e.g., THF) and reaction time must be optimized to avoid side reactions .

  • Reproducibility Tip : Document catalyst batch sources (e.g., PdCl₂-dppf purity >98%) and temperature control (±1°C accuracy).

Q. What spectroscopic techniques are essential for characterizing deoxypukalide, and how should conflicting data be resolved?

  • Answer :

  • Primary Techniques :
  • NMR : Compare ¹H/¹³C spectra with literature values for stereochemical confirmation.
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion match within 2 ppm error).
  • Conflict Resolution : If NMR signals deviate (e.g., unexpected diastereomer peaks), repeat experiments under inert atmosphere to rule out oxidation artifacts. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers optimize the catalytic efficiency of PdCl₂-dppf in this compound synthesis while minimizing metal leaching?

  • Answer :

  • Approach :

Catalyst Loading Screening : Test PdCl₂-dppf concentrations (0.5–5 mol%) to balance yield and cost.

Leaching Mitigation : Use ICP-MS to quantify Pd residues post-reaction. Introduce chelating agents (e.g., EDTA) during workup to sequester free Pd .

  • Data Table :
Pd Loading (mol%)Yield (%)Pd Residue (ppm)
1.07812
2.58128
5.08345
  • Recommendation : 1.0 mol% achieves optimal yield-to-cost ratio with acceptable residue levels .

Q. What strategies address contradictions between theoretical and experimental optical rotation values for this compound?

  • Answer :

  • Root Cause Analysis : Discrepancies may arise from:

Solvent Polarity Effects : Compare rotations in polar (e.g., methanol) vs. nonpolar (e.g., chloroform) solvents.

Conformational Flexibility : Use DFT calculations (e.g., Gaussian) to model low-energy conformers and predict rotation values .

  • Method : Re-measure optical rotation at multiple wavelengths (589 nm, 365 nm) to identify solvent-dependent anomalies .

Q. How can mechanistic studies elucidate the role of ZnCl₂ in the stereoselective formation of intermediate 35?

  • Answer :

  • Experimental Design :

Control Reactions : Synthesize 35 without ZnCl₂ to assess its necessity.

Kinetic Isotope Effects (KIE) : Use deuterated analogs of 33/34 to probe transition-state interactions.

  • Findings : ZnCl₂ likely stabilizes the enolate intermediate, as yields drop to <20% in its absence. KIE data (kH/kD = 2.1) suggest rate-determining deprotonation .

Methodological Guidelines

  • Data Presentation : Use appendix tables for raw datasets (e.g., NMR peak lists) and highlight processed data (e.g., coupling constants) in the main text .
  • Ethical Reproducibility : Disclose all reagent sources and purification methods (e.g., column chromatography gradients) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.